N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Antiviral Properties Against Influenza A Virus
- A study identified a scaffold similar to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine (DPQ) that binds specifically to the influenza A virus RNA promoter, indicating potential antiviral properties (Lee et al., 2014).
2. Antitubercular Activity
- Compounds with a similar structure showed promising activity as inhibitors of Mycobacterium tuberculosis, suggesting potential application in the treatment of tuberculosis (Asquith et al., 2019).
3. Antimalarial Drug Lead
- 6,7-Dimethoxyquinazoline-2,4-diamines, structurally related to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have been identified as promising antimalarial drug leads through extensive synthesis and evaluation (Mizukawa et al., 2021).
4. Synthesis and Optimization for Biological Applications
- Studies have focused on the synthesis and optimization of quinazoline derivatives for various biological applications, demonstrating the versatility of this chemical structure (Gopalsamy et al., 2007).
5. Fluorescent Properties for Biomolecule Linking
- The synthesis of 2-amino substituted quinolines, which share a core structure with N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, has been researched for their fluorescent properties, useful in linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
6. Antihypertensive Activity
- Quinazoline derivatives have been synthesized and evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating a possible application in antihypertensive treatments (Manoury et al., 1986).
7. Pro-Apoptotic Activity in Cancer Cells
- 4-Anilinoquinazoline derivatives, similar in structure to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have shown pro-apoptotic activity in cancer cells, providing a basis for further research in anticancer treatments (Devegowda et al., 2016).
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that targetCarbonic Anhydrase 2 , an enzyme involved in maintaining acid-base balance in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its potential target, it may influence pathways related to acid-base balance in the body .
Result of Action
Based on its potential target, it may influence the activity of the carbonic anhydrase 2 enzyme, potentially affecting acid-base balance in the body .
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKPBHZOBGLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.